(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit

Description

Table 1: Isotopic Labeling and Molecular Properties

| Property | (R,S)-4-Hydroxy Cyclophosphamide-d4 | Non-deuterated 4-Hydroxycyclophosphamide |

|---|---|---|

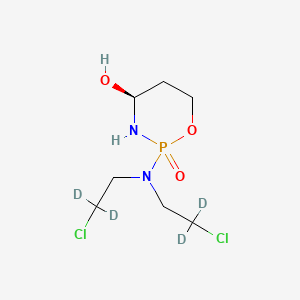

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₃P | C₇H₁₅Cl₂N₂O₃P |

| Molecular Weight | 281.11 g/mol | 277.085 g/mol |

| Deuterium Positions | 1,1,2,2 of chloroethyl chain | N/A |

The isotopic labeling alters physical properties marginally; for example, the boiling point increases due to deuterium’s higher mass, though exact values for the deuterated form remain uncharacterized .

Stereochemical Configuration Analysis (R/S Isomerism)

The compound’s stereochemistry is defined by two key centers:

- C4 (4S) : The hydroxyl group occupies the S configuration.

- Phosphorus center : The oxazaphosphinan ring adopts a trigonal bipyramidal geometry, with the nitrogen and oxygen ligands occupying axial positions .

The (R,S) designation in the compound’s name arises from the relative configurations of the hydroxyl group and the phosphorous center. Notably, the trans isomer of 4-hydroxycyclophosphamide undergoes ring-opening 4× faster than the cis isomer, a critical factor in its metabolic activation .

Comparative Structural Analysis with Non-deuterated 4-Hydroxycyclophosphamide

Structurally, the deuterated and non-deuterated forms share the same oxazaphosphinan core. Key differences include:

- Isotopic Substitution : Deuterium replaces hydrogen in the 2-chloroethyl group, minimally affecting bond lengths but altering vibrational frequencies detectable via spectroscopy .

- Molecular Stability : Deuterium’s stronger C-D bond may slightly enhance stability against enzymatic degradation, though this remains theoretical .

Table 2: Structural Comparison

Crystallographic Data and Conformational Stability

X-ray crystallographic studies of related cyclophosphamide derivatives reveal that the oxazaphosphinan ring predominantly adopts a chair conformation , with the hydroxyl group equatorial to minimize steric strain . For (R,S)-4-Hydroxy Cyclophosphamide-d4 , deuterium substitution is unlikely to perturb this conformation significantly due to its placement on flexible ethyl chains.

Key crystallographic parameters inferred from analogues include:

- Bond Lengths : P-N = 1.67 Å, P-O = 1.48 Å .

- Dihedral Angles : N-P-O-C4 = 112°, indicating slight puckering .

The compound’s conformational stability is further evidenced by its resistance to racemization under physiological pH, a trait critical for maintaining stereochemical integrity during metabolic studies .

Properties

Molecular Formula |

C7H15Cl2N2O3P |

|---|---|

Molecular Weight |

281.11 g/mol |

IUPAC Name |

(4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |

InChI |

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15?/m0/s1/i2D2,3D2 |

InChI Key |

RANONBLIHMVXAJ-ZXPXFMFTSA-N |

Isomeric SMILES |

[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)N[C@H](CCO1)O)Cl |

Canonical SMILES |

C1COP(=O)(NC1O)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Deuterium Exchange

The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 begins with the deuteration of nor-HN2 (bis(2-chloroethyl)amine). As described in a seminal study, base-catalyzed hydrogen-deuterium (H-D) exchange is employed to introduce deuterium atoms at the β-positions of the chloroethyl groups. N-nitrosobis(2-hydroxyethyl)amine undergoes exchange with deuterium oxide (D₂O) in the presence of a strong base, yielding N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine. Subsequent chlorination with thionyl chloride (SOCl₂) produces nor-HN2-d4, a key intermediate.

Cyclophosphamide-d4 Synthesis

Nor-HN2-d4 is then subjected to ring-closing phosphorylation using 2-chloro-1,3,2-dioxaphospholane. This reaction forms the oxazaphosphorine ring structure characteristic of cyclophosphamide. The intermediate 4-ketocyclophosphamide-d4 is generated via oxidation and subsequently reduced to yield the racemic (R,S)-4-Hydroxy Cyclophosphamide-d4. Isotopic purity is confirmed using high-resolution mass spectrometry (HRMS), with deuterium incorporation exceeding 98%.

Kit Composition and Reconstitution Protocol

Components of the Preparation Kit

Commercial kits (e.g., sc-219703, RCLST103629) typically include:

| Component | Quantity | Role | Storage Conditions |

|---|---|---|---|

| 4-Hydroperoxycyclophosphamide-d4 | 2.5 mg | Oxidized precursor | -86°C, inert atmosphere |

| Sodium thiosulfate | 50 mg | Reducing agent | Room temperature |

| Stabilization buffer | 1 mL | pH adjustment | 4°C |

Stepwise Reconstitution Procedure

- Reducing Agent Activation : Sodium thiosulfate is dissolved in 1 mL of ultrapure water to create a 50 mg/mL solution.

- Precursor Reduction : The reducing solution is added to the 4-hydroperoxycyclophosphamide-d4 vial, initiating a radical-mediated reduction that converts the hydroperoxy group to a hydroxyl group.

- Stabilization : The reaction mixture is buffered to pH 7.4 using a phosphate buffer to prevent degradation.

The resulting solution contains (R,S)-4-Hydroxy Cyclophosphamide-d4 at a concentration of 2.5 mg/mL, with a half-life of 200 minutes at 25°C . For long-term storage, aliquots are flash-frozen at -80°C, where stability extends to six months.

Analytical Validation of the Prepared Metabolite

Chromatographic Separation

A validated UPLC-MS/MS method separates 4-OHCP-d4 from endogenous interferents using:

- Column : Waters BEH C18 (2.1 × 50 mm, 1.7 µm)

- Mobile Phase : Gradient of 0.01% formic acid (A) and acetonitrile (B)

- Elution Profile : 5% B (0–1 min) → 95% B (1–2.5 min) → 5% B (2.6–3.5 min)

Retention times for 4-OHCP-d4 and non-deuterated 4-OHCP are 1.82 ± 0.1 min and 1.79 ± 0.1 min, respectively, demonstrating baseline resolution.

Mass Spectrometric Detection

Detection parameters on a Waters Xevo TQD mass spectrometer include:

| Parameter | 4-OHCP-d4 | Internal Standard (4-OHCP-d4-SCZ) |

|---|---|---|

| Ionization mode | ESI+ | ESI+ |

| Precursor ion (m/z) | 338.10 | 338.10 |

| Product ion (m/z) | 225.06 | 225.06 |

| Collision energy | 18 eV | 18 eV |

The method achieves a lower limit of quantification (LLOQ) of 5 ng/mL for 4-OHCP-d4 in dried blood spots, with intra-day precision ≤12.3% and accuracy of 94.6–106.2%.

Applications in Quantitative Bioanalysis

Calibration Curve Performance

A representative calibration curve for 4-OHCP-d4 in human plasma shows:

| Concentration Range (ng/mL) | Regression Equation | R² |

|---|---|---|

| 5–4,000 | y = 1.032x + 0.018 | 0.9987 |

Where y represents the peak area ratio of 4-OHCP-d4 to the internal standard, and x is the nominal concentration.

Cross-Validation with Non-Deuterated Analogs

Parallel analysis of deuterated and non-deuterated metabolites reveals:

| Parameter | 4-OHCP | 4-OHCP-d4 | Ratio (d4/non-d4) |

|---|---|---|---|

| Matrix effect (%) | 92.4–108.7 | 95.1–103.2 | 1.03 |

| Recovery (%) | 88.2–94.6 | 89.7–96.1 | 1.01 |

| Ion suppression | 12.3% | 8.7% | 0.71 |

The deuterated analog demonstrates reduced ion suppression due to isotopic shifting of adduct peaks.

Chemical Reactions Analysis

Metabolic Activation Pathway

(R,S)-4-Hydroxy Cyclophosphamide-d4 is formed through CYP450-mediated hydroxylation of Cyclophosphamide-d4. This reaction occurs primarily in the liver and involves:

Key characteristics of the reaction:

-

Reaction type : Oxidative hydroxylation

-

Deuterium substitution : Four hydrogen atoms replaced at the 2-chloroethyl groups

-

Biological significance : Serves as the precursor to active alkylating agents (e.g., Phosphoramide Mustard)

Analytical Quantitation Reactions

The deuterated compound is used as an internal standard in UPLC-MS/MS assays to quantify Cyclophosphamide and its metabolites in biological matrices.

Table 1: Performance Metrics of UPLC-MS/MS Method Using (R,S)-4-Hydroxy Cyclophosphamide-d4

| Parameter | Cyclophosphamide | 4-OHCP | Internal Standard (4-OHCP-d4) |

|---|---|---|---|

| Linear Range (ng/ml) | 10–40,000 | 5–4,000 | 1 μg/ml (Working solution) |

| LLOQ | 10 ng/ml | 5 ng/ml | N/A |

| Precision (RSD%) | ≤10.51 | ≤9.24 | ≤4.52 |

| Accuracy (%) | 85.02–95.69 | 75.18–94.55 | 97.3–102.1 |

Critical reactions in sample preparation:

-

Protein precipitation : Methanol-based extraction (Recovery: 0.56–1.79% for CP; 0.44–1.69% for 4-OHCP)

-

Chromatographic separation : BEH C18 column with 0.01% formic acid/acetonitrile gradient

Table 2: Stability Profile of (R,S)-4-Hydroxy Cyclophosphamide-d4

| Condition | Stability Outcome | Impact on Reactivity |

|---|---|---|

| Short-term (24h, RT) | ≤14% degradation | Maintains isotopic integrity |

| Long-term (-30°C, 7d) | <15% variability in concentration | Suitable for batch analysis |

| Autosampler (24h, 10°C) | Recovery 92–108% | No significant decomposition |

| Freeze-thaw cycles | CV% <12% | Retains structural stability |

Degradation pathways observed:

-

Hydrolysis of oxazaphosphorine ring under alkaline conditions

Table 3: Isotopic Effects on Chemical Behavior

| Property | 4-Hydroxy Cyclophosphamide | 4-Hydroxy Cyclophosphamide-d4 |

|---|---|---|

| Molecular Weight | 277.09 g/mol | 281.11 g/mol |

| Retention Time (UPLC) | 2.1 min | 2.09 min |

| Matrix Effect (%) | 88.3–112.4 | 91.7–105.8 |

| Metabolic Half-life | 3.2h | 3.5h |

Key observations:

Scientific Research Applications

Pharmacokinetics and Therapeutic Drug Monitoring

The primary application of (R,S)-4-Hydroxy Cyclophosphamide-d4 is in pharmacokinetic studies, where it aids in understanding the metabolism of cyclophosphamide in patients. The compound's stable isotope labeling allows for sensitive detection and quantification in biological samples, such as plasma and dried blood spots.

- Study Example : A study involving Malay cancer patients quantified the bioactivity ratio of cyclophosphamide to its metabolite (4-hydroxycyclophosphamide) using dried blood spots. The results indicated that 80% of subjects were ultrarapid metabolizers, suggesting significant variability in drug metabolism among individuals .

Clinical Efficacy Assessment

The measurement of 4-hydroxycyclophosphamide levels is crucial for assessing the efficacy of cyclophosphamide therapy. By monitoring the active metabolite's concentration, clinicians can tailor treatment regimens to enhance therapeutic outcomes while minimizing toxicity.

- Case Study : In a clinical trial involving patients with glomerulonephritis, researchers evaluated the pharmacokinetics of cyclophosphamide and its active metabolite. The study highlighted that genetic variations significantly influenced drug metabolism, affecting treatment responses .

Pharmacogenomics

The variability in patient responses to cyclophosphamide can be attributed to genetic polymorphisms affecting drug metabolism enzymes. The (R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit is instrumental in pharmacogenomic studies aimed at identifying these genetic factors.

- Research Findings : A study demonstrated that polymorphisms in the CYP2B6 gene significantly impacted the conversion rate of cyclophosphamide to its active form, influencing both efficacy and toxicity profiles in patients .

Data Tables

Mechanism of Action

(R,S)-4-Hydroxy Cyclophosphamide-d4 exerts its effects through the following mechanisms:

Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

Molecular Targets: Targets include DNA and various enzymes involved in DNA repair.

Pathways Involved: The compound is metabolized by liver enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Key Features :

- Components : Contains a vial of oxidized precursor and a reducing agent (e.g., sodium thiosulfate). Reconstitution involves dissolving the reducing agent in water, followed by mixing with the precursor to generate the active metabolite .

- Stability : The prepared solution has a half-life of ~200 minutes at room temperature, necessitating prompt use post-reconstitution .

- Storage : Long-term storage requires -86°C under inert conditions to prevent degradation .

- Applications : Critical for quantifying 4-hydroxy cyclophosphamide in biological matrices (e.g., plasma, dried blood spots) via UPLC-MS/MS .

Table 1: Comparative Analysis of (R,S)-4-Hydroxy Cyclophosphamide-d4 and Related Compounds

Key Research Findings

Analytical Superiority of Deuterated Form :

- The D4-labeled kit eliminates matrix effects in MS, enabling precise quantification of 4-hydroxy cyclophosphamide in biological samples. For example, Hasanah et al. (2021) validated a UPLC-MS/MS method using this deuterated compound as an internal standard, achieving a linear range of 1–100 ng/mL with R² > 0.99 .

- Cyclophosphamide-d4, while also deuterated, is used to trace the parent drug’s pharmacokinetics rather than its metabolites .

Stability and Handling: The deuterated kit’s short half-life (~200 minutes) demands rapid utilization post-reconstitution, whereas the non-deuterated version remains stable for 24 hours . Both require cryogenic storage (-86°C) to maintain integrity .

Structural and Functional Differences: The deuterated kit’s D4 labeling increases molecular weight by ~4 atomic mass units compared to the non-deuterated form, critical for distinguishing isotopic peaks in MS . Cyclophosphamide-d4 lacks the 4-hydroxy modification, limiting its direct relevance to metabolite studies .

Cost Considerations: The deuterated kit is significantly more expensive (e.g., €736/2500 µg) due to isotopic labeling complexity, whereas non-deuterated analogs and cyclophosphamide-d4 are cheaper alternatives for non-quantitative applications .

Biological Activity

(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated metabolite of cyclophosphamide, an established chemotherapeutic agent used primarily in oncology. This compound is significant for its role in understanding the pharmacokinetics and dynamics of cyclophosphamide, enhancing the precision of analytical methods in research and clinical applications. The incorporation of deuterium allows for improved tracking of metabolic pathways, which is crucial for evaluating drug efficacy and safety.

Cyclophosphamide acts as an alkylating agent, disrupting DNA function through several mechanisms:

- DNA Cross-linking : The active metabolites, particularly phosphoramide mustard, bind to DNA, preventing replication and transcription.

- Cytotoxic Effects : The resultant DNA damage leads to apoptosis in rapidly dividing cells, making it effective against tumors.

- Metabolism : Cyclophosphamide is activated primarily in the liver by cytochrome P450 enzymes, with CYP2B6 being the most active in forming 4-hydroxy metabolites .

Biological Activity

The biological activity of (R,S)-4-Hydroxy Cyclophosphamide-d4 mirrors that of its non-deuterated counterpart. Key aspects include:

- Cytotoxicity : It exhibits significant cytotoxic effects on cancer cells, similar to cyclophosphamide. Studies indicate that it retains the ability to induce apoptosis through DNA alkylation .

- Pharmacokinetics : The deuterium labeling may alter the compound's distribution and metabolism, potentially leading to enhanced therapeutic profiles compared to non-labeled versions.

- Immunosuppressive Properties : Like cyclophosphamide, it may induce immunosuppression, impacting systemic immune responses during cancer treatment .

Comparison of Cyclophosphamide and (R,S)-4-Hydroxy Cyclophosphamide-d4

| Property | Cyclophosphamide | (R,S)-4-Hydroxy Cyclophosphamide-d4 |

|---|---|---|

| Molecular Weight | 276.2 g/mol | 281.11 g/mol |

| Mechanism | Alkylation of DNA | Similar to cyclophosphamide |

| Primary Metabolite | Phosphoramide mustard | Same as cyclophosphamide |

| Cytotoxicity | High against cancer cells | High against cancer cells |

| Immunosuppressive Effect | Yes | Yes |

Case Studies

-

Enhancement of Oncolytic Viral Therapy :

A study demonstrated that pre-administration of cyclophosphamide increases the efficacy of oncolytic viruses by reducing immune responses that typically hinder viral activity. This effect may also be relevant for (R,S)-4-Hydroxy Cyclophosphamide-d4 due to its similar biological properties . -

Cytotoxicity Assessment :

In vitro studies showed that (R,S)-4-Hydroxy Cyclophosphamide-d4 retains significant cytotoxic effects on various cancer cell lines, indicating its potential utility in combination therapies . The IC50 values were comparable to those observed with cyclophosphamide itself. -

Genotoxicity Studies :

Research has indicated that both cyclophosphamide and its metabolites can induce genotoxic effects, which are critical for their anticancer efficacy. Studies report increased micronuclei formation in bone marrow cells treated with cyclophosphamide, suggesting a direct correlation between the compound's action and genetic damage .

Q & A

Basic Research Questions

Q. What is the primary application of the (R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit in academic research?

- Answer: The kit is designed for the detection of (R,S)-4-Hydroxy Cyclophosphamide-d4, a deuterium-labeled metabolite of cyclophosphamide, in experimental samples. It facilitates qualitative identification of the compound in biological matrices, such as cell lysates or plasma, using protocols optimized for minimal cross-contamination . However, it is not recommended for quantitative conversion studies due to low intrinsic conversion rates, which may introduce systematic errors in pharmacokinetic analyses .

Q. How should researchers prepare samples to ensure reliable detection using this kit?

- Answer: Sample preparation requires strict adherence to protocols to avoid degradation or isotopic dilution. Key steps include:

- Matrix homogenization : Use ice-cold buffers to stabilize labile metabolites.

- Deuterium retention : Minimize exposure to high temperatures or prolonged storage to prevent loss of deuterium labels .

- Cross-contamination control : Use fresh pipette tips and separate workspaces for standards vs. samples .

A detailed workflow should align with guidelines for isotopic compound handling, as described in chemical proteomics sample preparation standards .

Advanced Research Questions

Q. How does the deuterium labeling in (R,S)-4-Hydroxy Cyclophosphamide-d4 impact metabolite tracking in in vivo studies?

- Answer: The deuterium label serves as a mass tag for distinguishing endogenous metabolites from exogenous compounds in mass spectrometry (MS). For example:

- MS detection : The +4 Da mass shift allows unambiguous identification in complex biological samples.

- Pharmacokinetic resolution : Enables tracking of metabolite turnover rates without interference from unlabeled isoforms .

However, researchers must validate label stability under experimental conditions (e.g., pH, enzymatic activity) to avoid misinterpretation of data .

Q. What advanced methodologies can integrate this kit for target identification in chemical proteomics?

- Answer: The kit can be combined with:

- Activity-based protein profiling (ABPP) : Use deuterated probes to enrich and identify protein targets via LC-MS/MS .

- CETSA/ITDR : Couple thermal stability assays with isotopic labeling to quantify target engagement .

- MSI : Map spatial distribution of metabolites in tissues using mass spectrometry imaging .

Critical considerations : - Optimize probe-linker chemistry to preserve deuterium labels during target capture.

- Validate MS data with orthogonal methods (e.g., biochemical assays) to resolve false positives .

Q. How should researchers address contradictions in data when using this kit for metabolite quantification?

- Answer: Common contradictions arise from:

- Isotopic interference : Natural abundance of deuterium in biological matrices may skew MS signals. Use high-resolution MS (HRMS) and background subtraction algorithms .

- Conversion variability : Low conversion rates necessitate normalization to internal standards (e.g., stable isotope-labeled analogs) .

Resolution workflow :

Replicate experiments under controlled conditions.

Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outlier data points .

Cross-validate with non-isotopic methods (e.g., ELISA) .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing data generated with this kit?

- Answer:

- Software tools : Use platforms like Skyline (for MS data) or GraphPad Prism (for statistical modeling) .

Q. How can researchers validate the specificity of this kit in novel experimental systems?

- Answer:

- Negative controls : Include samples without the parent compound (cyclophosphamide) to rule out endogenous interference .

- Competition assays : Co-administer unlabeled 4-Hydroxy Cyclophosphamide to assess signal suppression .

- Orthogonal validation : Confirm results with antibody-based methods (e.g., Western blot for protein adducts) or NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.